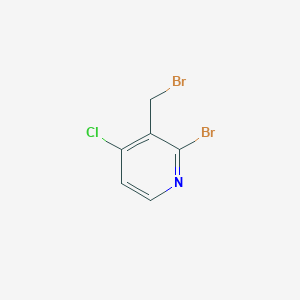![molecular formula C19H21NO2 B6601833 1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one CAS No. 54833-66-8](/img/structure/B6601833.png)
1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-onethyl-4-phenylazetidin-2-one has been studied for its potential use in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of other compounds, such as those used in the treatment of cancer. It has also been used to study the biochemical and physiological effects of different compounds, as well as their interactions with other molecules. Additionally, it has been used as a substrate in enzymatic assays, as well as in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-onethyl-4-phenylazetidin-2-one is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes involved in the metabolism of other compounds. It is also believed to have some effect on the binding of other molecules to their respective receptors.
Biochemical and Physiological Effects
1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-onethyl-4-phenylazetidin-2-one has been found to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes involved in the metabolism of other compounds. Additionally, it has been found to have an effect on the binding of other molecules to their respective receptors. Additionally, it has been found to have a variety of anti-inflammatory effects, as well as some anti-bacterial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-onethyl-4-phenylazetidin-2-one has several advantages and limitations when used in laboratory experiments. One of the main advantages is its high solubility in water, which makes it easy to use in a variety of different experiments. Additionally, it has a relatively low toxicity, which makes it safe to use in experiments involving living cells. However, one of the main limitations of 1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-onethyl-4-phenylazetidin-2-one is its instability, which can make it difficult to store for extended periods of time.
Direcciones Futuras
1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-onethyl-4-phenylazetidin-2-one has a variety of potential future applications in scientific research. One potential application is in the development of new drugs and treatments for various diseases, as it has already been found to have a variety of biochemical and physiological effects. Additionally, it could be used in the development of new cosmetics and biocides, as it has been found to have some anti-bacterial and anti-inflammatory effects. Finally, it could be used in the development of new enzymatic assays, as it has already been used as a substrate in a variety of experiments.
Métodos De Síntesis
1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-onethyl-4-phenylazetidin-2-one can be synthesized through a three-step process. The first step involves the reaction of 4-methoxyphenylmethyl chloride and 3,3-dimethyl-4-phenylazetidine, which yields the desired compound. The second step involves the addition of a base to the reaction mixture, which results in the formation of a salt. The third and final step involves the addition of an acid to the reaction mixture, which results in the precipitation of the desired product. The entire process can be carried out in a single reaction vessel, which makes it a convenient method of synthesis.
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-19(2)17(15-7-5-4-6-8-15)20(18(19)21)13-14-9-11-16(22-3)12-10-14/h4-12,17H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHKYFPNYYUUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C1=O)CC2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine](/img/structure/B6601751.png)
![7-fluoro-1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B6601753.png)

![3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B6601762.png)

amine](/img/structure/B6601780.png)
![tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate](/img/structure/B6601784.png)


![tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6601827.png)



